N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic structure with nitrogen atoms at positions 1 and 6. Its core is substituted with:
- A 7-methyl group on the naphthyridine ring.
- A 2-methylpiperidine-1-carbonyl moiety at position 2.
- An N-(4-fluoro-3-methylphenyl) group at position 3.
Properties
IUPAC Name |
[4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-14-12-17(8-10-20(14)24)27-21-18-9-7-15(2)26-22(18)25-13-19(21)23(29)28-11-5-4-6-16(28)3/h7-10,12-13,16H,4-6,11H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCWKIGBYRAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C)C=CC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Fluorination and Methylation: The fluorinated phenyl group can be incorporated through a halogenation reaction, followed by methylation using methylating agents such as methyl iodide.
Coupling Reactions: The final coupling of the naphthyridine core with the piperidine and fluorinated phenyl groups can be achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues from 1,8-Naphthyridine Derivatives
The evidence highlights several structurally related 1,8-naphthyridine derivatives, which differ in substituents and synthetic routes. Key comparisons include:
Key Observations:
- Synthetic Efficiency: Microwave-assisted synthesis () achieves high yields (e.g., 85% for 3e), while sonochemical methods () may reduce reaction times but lack yield data for direct comparison .
- Physical Properties : The absence of trifluoromethyl or bromophenyl groups in the target compound may result in lower molecular weight and improved solubility compared to 3e and 3f .
Functional Group Comparisons
- Piperidine vs.
- Fluorine Substituents: The 4-fluoro-3-methylphenyl group in the target compound contrasts with non-fluorinated aryl groups in 3e–3f. Fluorine’s electronegativity may improve metabolic stability and binding affinity through hydrophobic interactions .
Biological Activity
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine class, which has garnered significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a complex structure that includes a naphthyridine core. The presence of fluorine and piperidine groups contributes to its unique pharmacological profile.
Key Structural Features:
- Naphthyridine core
- 4-fluoro and 3-methyl substitution on the phenyl ring
- Piperidine carbonyl substitution
Research indicates that this compound acts primarily as an inhibitor of specific protein kinases involved in cellular signaling pathways. Its inhibitory action may disrupt pathways associated with cancer cell proliferation, making it a candidate for further pharmacological evaluation.
Anticancer Properties
Several studies have highlighted the anticancer potential of naphthyridine derivatives, including this compound. For instance, compounds with a similar structure have demonstrated:
- Inhibition of cancer cell growth: Studies show that naphthyridines can induce apoptosis in various cancer cell lines by interfering with critical signaling pathways.
- Cell cycle arrest: Research indicates that these compounds can induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.
Table 1: Summary of Biological Activities
Study 1: Anticancer Activity
A study conducted on related naphthyridine compounds revealed that they could significantly reduce the viability of non-small cell lung cancer (NSCLC) cell lines. The mechanism involved the downregulation of key proteins associated with cell survival and proliferation.
Study 2: Inhibition of Protein Kinases
Another investigation focused on the compound's ability to inhibit specific protein kinases linked to inflammatory responses. The results indicated a potential role in treating conditions characterized by excessive inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
